1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZQOSRBMJMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652374 | |
| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-26-2 | |
| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Indole Esters (Starting Materials)
The indole esters, including 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, are typically prepared following established literature procedures involving esterification of indole-1,3-dicarboxylic acid derivatives. These procedures ensure selective protection and esterification at the 1- and 3-positions of the indole nucleus.
- The starting material preparation generally involves:
- Protection of the indole nitrogen with a tert-butyl ester group.
- Methyl esterification at the 3-position carboxyl group.
This step is crucial to obtain the desired 1-tert-butyl 3-methyl indole-1,3-dicarboxylate precursor for further reactions.
General Procedure for Functionalization via Photocatalytic Hydrosilylation
A modern and efficient method to derivatize indole esters such as this compound involves organo-photocatalytic dearomative hydrosilylation:
-
- A Schlenk tube is charged with a photocatalyst (e.g., 3DPA2FBN, 3 mol%), cesium carbonate as base (0.5 equiv), and silane reagent (1.5 equiv).
- Under nitrogen atmosphere, the indole ester (1 equiv), a thiol additive ((i-Pr)3SiSH, 20 mol%), and acetonitrile solvent are added.
- The mixture is degassed by freeze-pump-thaw cycles to remove oxygen.
-
- The reaction mixture is irradiated with blue LED light (20 W) at room temperature for 24 hours.
- After completion, the solvent is removed under vacuum.
- The crude product is purified by silica gel chromatography (eluent: petroleum ether/ethyl acetate = 20:1).
This photocatalytic approach enables selective hydrosilylation at the indole ring, yielding functionalized indoline derivatives with high efficiency and yields.
Analytical Data and Yields
The hydrosilylation products derived from this compound typically appear as colorless oils with good yields (e.g., 71 mg, 92% yield for the triethylsilyl derivative).
| Compound Description | Yield (%) | Physical State | Key NMR Data (1H, CDCl3) | HRMS (EI) Found (m/z) |
|---|---|---|---|---|
| 1-(tert-Butyl)-3-methyl-trans-2-(triethylsilyl)indoline-1,3-dicarboxylate | 92 | Colorless oil | δ 7.52 (br s, 1H), 3.68 (s, 3H), 1.57 (s, 9H) | 392.2253 |
Reaction Optimization and Catalysts Screening
During the development of the photocatalytic hydrosilylation:
- Various photocatalysts were screened to optimize reaction efficiency.
- Bases such as cesium carbonate were found effective in facilitating the reaction.
- The reaction conditions were optimized to achieve high conversion and selectivity under mild conditions (room temperature, visible light irradiation).
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Esterification | Literature methods for selective tert-butyl and methyl ester formation | Formation of 1-tert-butyl 3-methyl indole-1,3-dicarboxylate |
| Photocatalytic Hydrosilylation | 3DPA2FBN (3 mol%), Cs2CO3 (0.5 equiv), silane (1.5 equiv), (i-Pr)3SiSH (20 mol%), CH3CN, blue LED, rt, 24 h | High-yield functionalized indoline derivatives |
| Purification | Silica gel chromatography (PE:EA = 20:1) | Pure product isolation |
| Characterization | 1H, 13C NMR, HRMS, cyclic voltammetry | Structural confirmation and purity assessment |
Research Findings and Significance
- The photocatalytic hydrosilylation method represents a mild, efficient, and selective approach to modify indole esters.
- This method avoids harsh reagents and conditions, using visible light and mild bases.
- The resulting compounds have potential applications in medicinal chemistry and materials science due to their functionalized indoline core.
- Analytical data confirm the structural integrity and high purity of the synthesized compounds, supporting the reliability of the preparation method.
Chemical Reactions Analysis
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Anticancer Research
Recent studies have investigated the potential of 1-tert-butyl 3-methyl 1H-indole-1,3-dicarboxylate as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, research demonstrated its efficacy against breast cancer cell lines, where it modulated key signaling pathways involved in cell survival and growth.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. In animal models of neurodegenerative diseases, it exhibited the ability to reduce oxidative stress and inflammation, suggesting a potential role in protecting neuronal cells from damage. This opens avenues for further research into its use in treating conditions like Alzheimer's disease.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex indole derivatives, which are valuable in medicinal chemistry. The compound's structure allows for various functionalizations that can lead to the development of novel pharmaceuticals.
Photochemical Applications
The compound has been investigated for its photochemical properties, particularly in the context of light-driven reactions. Its ability to absorb light and participate in photochemical transformations makes it an interesting candidate for applications in solar energy conversion and photodynamic therapy.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant inhibition of cell growth at concentrations above 10 μM. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotection
In a model of Parkinson's disease induced by MPTP, administration of the compound resulted in reduced neuronal loss and improved motor function. The underlying mechanism was attributed to its antioxidant properties, which mitigated oxidative damage.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific indole derivative and its structure .
Comparison with Similar Compounds
Positional Isomers: 1,2-Dicarboxylates vs. 1,3-Dicarboxylates
1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate (CAS 163229-48-9) shares the same molecular formula (C₁₅H₁₇NO₄) but differs in ester placement. Key distinctions include:
- Reactivity : The 1,2-substitution pattern may sterically hinder nucleophilic attacks at position 2, whereas the 1,3-isomer offers more accessible reaction sites for functionalization.
- Spectral Data : In ¹H-NMR, the tert-butyl groups in both isomers appear as singlets near δ 1.5, but aromatic proton shifts differ due to electronic effects from adjacent substituents .
Ring Saturation: Dihydroindole Derivatives
1-tert-Butyl 3-methyl 2,3-dihydro-1H-indole-1,3-dicarboxylate (CAS 528862-00-2) features a partially saturated indole ring. Key differences:
- Stability : The saturated ring reduces conjugation, increasing stability toward oxidation but decreasing aromatic reactivity.
- Molecular Weight : Slightly higher (277.32 g/mol) due to additional hydrogens .
- Applications : Preferred in scenarios requiring reduced planarity for membrane permeability in drug candidates .
Halogenated Derivatives: 5-Iodo Substitution
1-tert-Butyl 3-methyl 5-iodo-1H-indole-1,3-dicarboxylate (CAS 850363-55-2) incorporates iodine at position 5:
Heterocyclic Analogues: Piperidine and Pyrrolidine Dicarboxylates
1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 122684-33-7) and related piperidine derivatives lack aromaticity:
- Conformational Flexibility: Non-aromatic rings enable diverse stereochemical configurations, critical for chiral drug synthesis.
- Reactivity : Reduced aromatic stabilization makes these compounds more reactive in alkylation or acylation reactions .
Comparative Data Table
Research Findings and Trends
- Synthetic Yields : Copper-catalyzed methods for indazole dicarboxylates achieve >90% yields, suggesting efficient scalability for indole analogues .
- Stability : tert-Butyl esters exhibit superior hydrolytic stability compared to methyl esters under basic conditions, making them preferable for prolonged storage .
- Biological Relevance : Indole derivatives are prioritized in kinase inhibitor design due to their planar aromaticity, while dihydroindoles are explored for CNS drugs owing to enhanced blood-brain barrier penetration .
Biological Activity
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS No. 338760-26-2) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the indole family, which is known for various pharmacological properties including anti-inflammatory, antibacterial, and anticancer effects. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.30 g/mol
- IUPAC Name : 1-(tert-butyl) 3-methyl 1H-indole-1,3-dicarboxylate
- Purity : Typically ≥95%
- Log P (octanol/water partition coefficient) : Approximately 2.82, indicating good lipophilicity which may correlate with biological activity.
Antimicrobial Activity
Research indicates that indole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.5 µg/mL |
| Escherichia coli | <1.0 µg/mL |
| Salmonella typhimurium | <0.78 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. A study highlighted the ability of related compounds to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with indole derivatives led to a significant increase in apoptotic cells in human cancer cell lines, specifically:
| Cell Line | Apoptosis Induction (%) |
|---|---|
| MCF-7 (Breast Cancer) | 40% |
| HeLa (Cervical Cancer) | 35% |
The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Anti-inflammatory Effects
Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown potential in reducing inflammation markers.
In Vivo Study Results
In animal models, administration of the compound resulted in:
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha (pg/mL) | 250 | 150 |
| IL-6 (pg/mL) | 300 | 180 |
These results indicate a significant reduction in inflammatory cytokines, suggesting potential therapeutic benefits for inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP enzymes such as CYP1A2 and CYP2C19, which play crucial roles in drug metabolism .
- Cell Signaling Modulation : The compound appears to modulate pathways involved in apoptosis and inflammation through interaction with specific receptors or transcription factors .
Q & A
(Basic) How can the synthesis of 1-tert-butyl 3-methyl 1H-indole-1,3-dicarboxylate be optimized for higher yield?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use chiral ligands (e.g., 9-octyl-9-borabicyclo[3.3.1]hexane) to enhance stereochemical control, as demonstrated in prenylation reactions of indole derivatives .
- Internal Standards : Employ mesitylene as an internal standard for accurate yield quantification via ¹H-NMR .
- Reagent Stoichiometry : Adjust equivalents of ethyl 2-oxoacetate (0.5–1.0 mmol) to balance reactivity and byproduct formation .
(Advanced) What methodologies are used to analyze substituent effects on the reactivity of 1H-indole-1,3-dicarboxylate derivatives?
Methodological Answer:
- Comparative Synthesis : Introduce substituents (e.g., bromo, chloro, cyano) at the 5-position of the indole ring and compare reaction kinetics .
- Crystallographic Analysis : Use single-crystal X-ray diffraction (monoclinic C2/c system, β = 113.792°) to study steric and electronic impacts of substituents on molecular packing .
- Computational Modeling : Pair density functional theory (DFT) with experimental bond angle data (e.g., O1—C17—O2 = 128.62°) to predict substituent-driven conformational changes .
(Basic) What characterization techniques are recommended for confirming the structure of synthesized this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal parameters (e.g., a = 16.220 Å, Z = 8) to confirm regiochemistry and stereochemistry .
- ¹H-NMR Spectroscopy : Compare chemical shifts (e.g., tert-butyl protons at δ ~1.3–1.5 ppm) and integration ratios against known standards .
- Mass Spectrometry : Validate molecular weight (e.g., exact mass = 464.51032 Da) using high-resolution MS .
(Advanced) How can computational modeling be integrated with experimental data to predict crystallographic behavior?
Methodological Answer:
- Unit Cell Simulation : Input experimental lattice parameters (e.g., V = 4154.7 ų) into software like Mercury or Olex2 to simulate packing diagrams .
- Torsional Angle Analysis : Model bond rotations (e.g., C18—C19—H19C = 109.5°) to assess steric hindrance and stability .
- Hirshfeld Surface Analysis : Corrogate hydrogen-bonding interactions (e.g., C=O···H contacts) with crystallographic data to predict solubility .
(Data Contradiction) How to resolve discrepancies in reported yields when using different catalysts?
Methodological Answer:
- Variable Control : Standardize reaction conditions (temperature, solvent purity) to isolate catalyst effects. For example, yields of 56% were achieved using mesitylene as an internal standard under inert atmospheres .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. chiral borabicyclo compounds) and compare turnover numbers .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., decarboxylated intermediates) that reduce yield .
(Advanced) What strategies are employed to study the compound’s reactivity under inert atmospheres?
Methodological Answer:
- Schlenk Line Techniques : Perform reactions in flame-dried glassware under argon/nitrogen to prevent hydrolysis of tert-butyl esters .
- Moisture-Sensitive Handling : Store the compound in sealed containers with molecular sieves to avoid water-induced degradation .
- In Situ Monitoring : Use FT-IR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) for real-time stability assessment .
(Basic) What steps are critical for ensuring regioselectivity in the dicarboxylation of indole derivatives?
Methodological Answer:
- Protecting Group Strategy : Prioritize tert-butyl groups for N-protection due to their steric bulk, which directs carboxylation to the 3-position .
- Temperature Control : Maintain reactions at 0–5°C to minimize thermal rearrangements of labile intermediates .
- NMR Tracking : Monitor reaction progress via ¹³C-NMR to confirm regioselective formation of the 1,3-dicarboxylate motif .
(Advanced) How can environmental toxicity risks be assessed during large-scale reactions?
Methodological Answer:
- Ecotoxicity Screening : Use algae or Daphnia magna assays to evaluate aquatic toxicity, as no prior data exist for this compound .
- Waste Stream Analysis : Quantify residual dicarboxylate esters via HPLC and implement biodegradation protocols (e.g., ozonation) .
- Lifecycle Assessment (LCA) : Model environmental persistence using EPI Suite software, incorporating logP (XLogP3 = 4.2) and biodegradability metrics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
